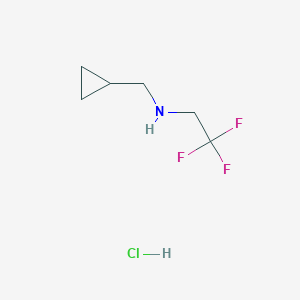

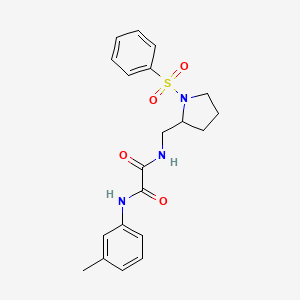

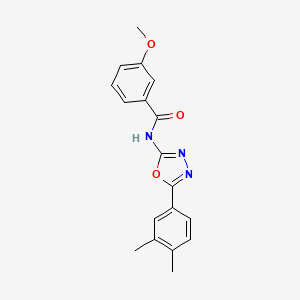

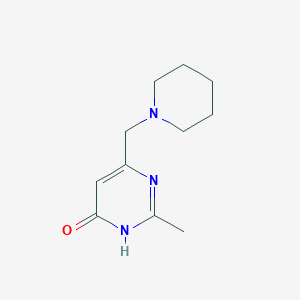

![molecular formula C26H29N3O4 B2678272 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775352-82-3](/img/structure/B2678272.png)

1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

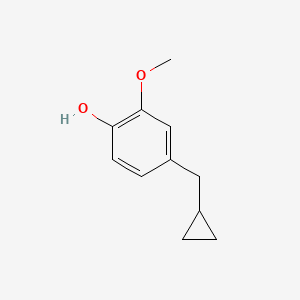

Description

This compound is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. This heterocycle features a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, and typical of amines .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the addition of the various functional groups. The exact synthesis would depend on the desired stereochemistry and the available starting materials .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic skeleton, with the various other groups attached at different positions. The presence of the oxadiazole ring and the methoxyphenyl groups would add to the complexity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The piperidine ring is known to participate in a variety of reactions, particularly those involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the polar oxadiazole and methoxyphenyl groups could influence its solubility, while the cyclic structures could influence its stability and reactivity .Scientific Research Applications

Anticancer Potential

The unique structure of 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine suggests potential as an anticancer agent. Researchers have explored its cytotoxic effects on cancer cell lines, including HeLa cells . Further investigations into its mechanism of action and selectivity against specific cancer types are warranted.

Anti-HIV Activity

Tryptoline derivatives, to which our compound belongs, have demonstrated anti-HIV properties . Investigating the inhibitory effects of this compound on HIV replication could provide valuable insights for drug development.

Antioxidant Effects

The presence of a radical scavenger in related tryptoline derivatives suggests possible antioxidant activity . Evaluating its ability to counter oxidative stress and protect cells from damage would be informative.

Leishmanicidal and Trypanocidal Activities

Tryptoline derivatives have shown promise as leishmanicidal and trypanocidal agents . Investigating whether our compound exhibits similar effects against Leishmania and Trypanosoma species is essential.

Somatostatin Receptor Modulation

Structural modifications at positions 1 and 3 of tryptoline derivatives impact their bioactivities. For instance, a derivative acts as an antagonist of somatostatin receptor type 3 . Further exploration of receptor interactions and signaling pathways is warranted.

Antiviral Potential

Considering the antiviral activity of related compounds, assessing the efficacy of our compound against specific viruses (e.g., tobacco mosaic virus) could yield valuable data .

Structural Optimization

Researchers can explore modifications at positions 1 and 3 to enhance bioactivity. The Pictet–Spengler reaction, which forms the piperidine ring, plays a crucial role in structural optimization .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[1-(4-methoxyphenyl)cyclopropyl]-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O4/c1-31-21-7-3-19(4-8-21)24-27-23(33-28-24)17-18-11-15-29(16-12-18)25(30)26(13-14-26)20-5-9-22(32-2)10-6-20/h3-10,18H,11-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSXDAVKUBKTIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Bromophenyl)methyl]amino}butan-1-ol](/img/structure/B2678191.png)

![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678195.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2678196.png)

![4-[2-[(4-Chlorobenzyl)sulfonyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine](/img/structure/B2678199.png)

![4-fluoro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2678201.png)

![[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2678205.png)

![3-(((2-Fluorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2678207.png)

![N-{2-[(4-hydroxyphenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2678212.png)